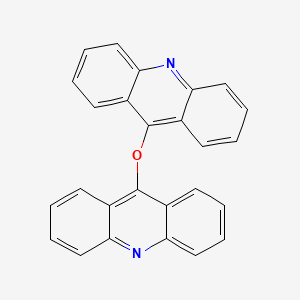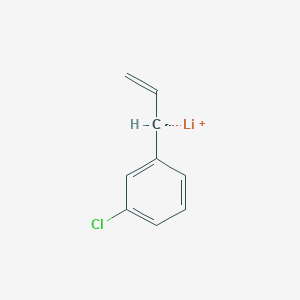
3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of chloro, difluorophenoxy, methyl, and nitro functional groups attached to a benzaldehyde core, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Fluorination: The difluorophenoxy group is incorporated through a nucleophilic aromatic substitution reaction using 2,4-difluorophenol and a suitable base.
Methylation: The methyl group is introduced using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzoic acid.
Reduction: 3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The difluorophenoxy group enhances its binding affinity to certain enzymes or receptors, making it a potent compound for biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-2-(2,4-difluorophenoxy)aniline
- 3-Chloro-2-(2,4-difluorophenoxy)benzoic acid
- 3-Chloro-2-(2,4-difluorophenoxy)benzaldehyde
Uniqueness
3-Chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde stands out due to the presence of multiple functional groups that allow for diverse chemical modifications and applications. Its unique combination of chloro, difluorophenoxy, methyl, and nitro groups provides a versatile platform for the development of new compounds with enhanced properties.
Eigenschaften
CAS-Nummer |
110104-11-5 |
|---|---|
Molekularformel |
C14H8ClF2NO4 |
Molekulargewicht |
327.66 g/mol |
IUPAC-Name |
3-chloro-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzaldehyde |
InChI |
InChI=1S/C14H8ClF2NO4/c1-7-11(18(20)21)4-8(6-19)14(13(7)15)22-12-3-2-9(16)5-10(12)17/h2-6H,1H3 |
InChI-Schlüssel |
MSZGQWLOXXPLNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1Cl)OC2=C(C=C(C=C2)F)F)C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


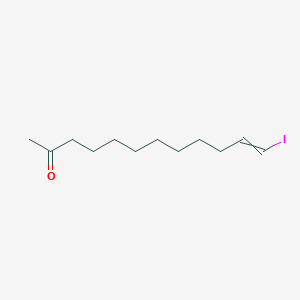
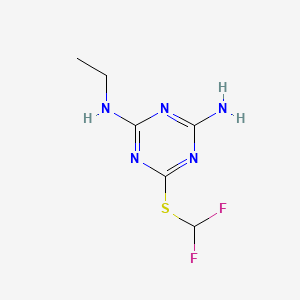
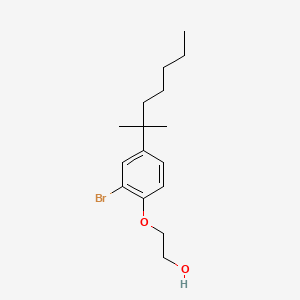
![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
![1,4-Butanediamine, N-[3-(ethylamino)propyl]-](/img/structure/B14336569.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)
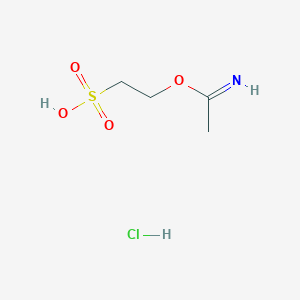

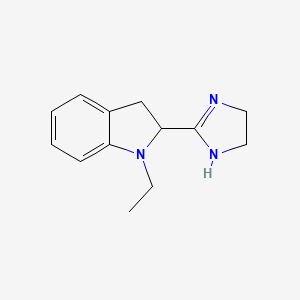
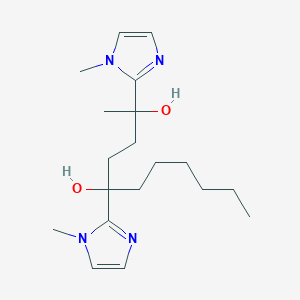
![2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine](/img/structure/B14336621.png)

